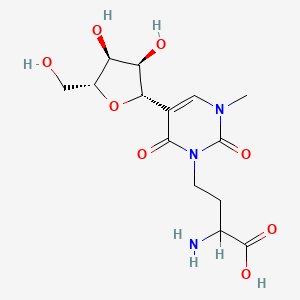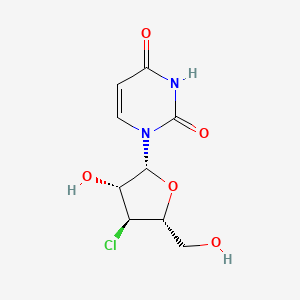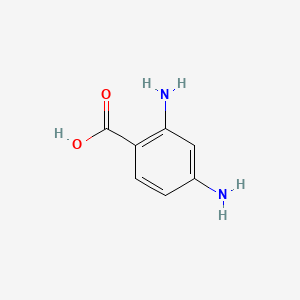
Ácido 2-oxoadípico
Descripción general
Descripción
El ácido oxoadipico, también conocido como ácido 2-oxoadipico, es un compuesto orgánico con la fórmula química C6H8O5. Es un intermedio en el metabolismo de los aminoácidos esenciales lisina y triptófano. Este compuesto juega un papel crucial en varias vías bioquímicas, incluido el ciclo del ácido tricarboxílico y la biosíntesis de la lisina .
Aplicaciones Científicas De Investigación
El ácido oxoadipico tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como un intermedio clave en la síntesis de varios compuestos orgánicos.
Biología: Sirve como metabolito en el estudio del metabolismo de los aminoácidos y la función mitocondrial.
Medicina: La investigación sobre el ácido oxoadipico ayuda a comprender los trastornos metabólicos como la aciduria 2-oxoadipica.
Industria: Se utiliza en la producción de polímeros y otros productos químicos industriales
Mecanismo De Acción
El ácido oxoadipico ejerce sus efectos a través de su papel como intermedio en las vías metabólicas. Se produce a partir de la lisina y el triptófano a través de las vías de la sacaropina y el ácido pipecólico. En la matriz mitocondrial, el ácido oxoadipico se descarboxila a glutaryl-CoA por el complejo deshidrogenasa oxoadipato y luego se convierte en acetil-CoA . Este proceso es crucial para la producción de energía y la síntesis de varias biomoléculas.
Compuestos Similares:
Ácido Adípico: Un ácido dicarboxílico utilizado en la producción de nailon.
Ácido 3-Hidroxiadípico: Una forma reducida del ácido oxoadipico utilizada en la síntesis de polímeros.
Ácido 2-Oxoglutarico: Un intermedio en el ciclo del ácido tricarboxílico.
Unicidad del Ácido Oxoadipico: El ácido oxoadipico es único debido a su doble función en el ciclo del ácido tricarboxílico y la biosíntesis de la lisina. Su capacidad para participar en varias vías bioquímicas lo convierte en un compuesto versátil en los estudios metabólicos .
Análisis Bioquímico
Biochemical Properties
2-Oxoadipic acid is an oxo dicarboxylic acid that is adipic acid substituted by an oxo group at position 2. It is an intermediate in the catabolism of L-tryptophan, L-lysine, and hydroxylysine . The compound interacts with several enzymes, including 2-oxoadipate dehydrogenase, which catalyzes the oxidative decarboxylation of 2-oxoadipic acid to glutaryl-CoA . This interaction is crucial for the degradation pathway of lysine, hydroxylysine, and tryptophan metabolism .
Cellular Effects
2-Oxoadipic acid influences various cellular processes. It is produced from lysine in the cytosol of cells via the saccharopine and pipecolic acid pathways . The compound is decarboxylated to glutaryl-CoA in the mitochondrial matrix by the 2-oxoadipate dehydrogenase complex . High levels of 2-oxoadipic acid are associated with metabolic disorders such as 2-oxoadipic aciduria, which can lead to symptoms like hypotonia, seizures, and intellectual disability .
Molecular Mechanism
The molecular mechanism of 2-Oxoadipic acid involves its role as a substrate for the enzyme 2-oxoadipate dehydrogenase, which catalyzes its conversion to glutaryl-CoA . This reaction is part of the degradative pathway of lysine, hydroxylysine, and tryptophan metabolism . The enzyme uses electron transfer flavoprotein as its electron acceptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Oxoadipic acid can be monitored using high-performance liquid chromatography . The compound’s effects on cellular function can vary over time, with long-term exposure potentially leading to metabolic acidosis and other adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of 2-Oxoadipic acid vary with different dosages. High doses can lead to toxic effects such as metabolic acidosis, while lower doses may not produce significant adverse effects . The compound’s impact on cellular metabolism and function is dose-dependent, with higher doses potentially leading to more severe symptoms .
Metabolic Pathways
2-Oxoadipic acid is involved in the metabolic pathways of lysine and tryptophan . It is converted to glutaryl-CoA by the enzyme 2-oxoadipate dehydrogenase, which is a key step in the degradation of these amino acids . The compound also interacts with other enzymes and cofactors involved in these pathways .
Transport and Distribution
Within cells, 2-Oxoadipic acid is transported and distributed via specific transporters and binding proteins . Its localization and accumulation within tissues can affect its activity and function . The compound’s transport mechanisms are crucial for its role in metabolic processes .
Subcellular Localization
2-Oxoadipic acid is localized in the cytosol and mitochondrial matrix . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s localization is essential for its role in the degradation of lysine and tryptophan .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido oxoadipico se puede sintetizar a través de varios métodos. Un enfoque común implica la oxidación del ácido adípico utilizando agentes oxidantes fuertes como el permanganato de potasio o el ácido nítrico. Otro método incluye la fermentación microbiana de compuestos aromáticos como el ácido vanílico y el ácido protocatéquico utilizando microorganismos modificados genéticamente .
Métodos de Producción Industrial: La producción industrial de ácido oxoadipico a menudo implica la hidrodesoxigenación del ácido d-glucárico mediada con ácido yodhídrico. Este proceso produce ácido 3-yodoadípico, que se puede convertir aún más en ácido oxoadipico en condiciones de reacción específicas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido oxoadipico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: La reducción del ácido oxoadipico puede producir compuestos como el ácido 3-hidroxiadípico.
Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Permanganato de potasio, ácido nítrico.
Agentes Reductores: Gas hidrógeno en presencia de un catalizador como el rodio sobre carbono.
Condiciones de Reacción: Típicamente, estas reacciones se llevan a cabo bajo temperaturas y presiones controladas para asegurar el rendimiento del producto deseado.
Principales Productos Formados:
Productos de Oxidación: Diversos derivados oxidados dependiendo de las condiciones.
Productos de Reducción: Ácido 3-hidroxiadípico y otras formas reducidas.
Comparación Con Compuestos Similares
Adipic Acid: A dicarboxylic acid used in the production of nylon.
3-Hydroxyadipic Acid: A reduced form of oxoadipic acid used in polymer synthesis.
2-Oxoglutaric Acid: An intermediate in the tricarboxylic acid cycle.
Uniqueness of Oxoadipic Acid: Oxoadipic acid is unique due to its dual role in both the tricarboxylic acid cycle and lysine biosynthesis. Its ability to participate in various biochemical pathways makes it a versatile compound in metabolic studies .
Propiedades
IUPAC Name |
2-oxohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSBNBBHOZHUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185702 | |
| Record name | alpha-Ketoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3184-35-8 | |
| Record name | 2-Oxoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ketoadipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ketoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-hexanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OXOADIPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72FKL1M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 °C | |
| Record name | Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic significance of 2-oxoadipic acid?
A: 2-Oxoadipic acid is a key intermediate in both the biosynthesis and catabolism of the amino acid lysine. In fungi like Pyricularia oryzae, it participates in lysine biosynthesis through the aminoadipic acid pathway. Conversely, in mammals and higher plants, this pathway serves as a catabolic route for lysine degradation. Elevated urinary excretion of 2-oxoadipic acid, alongside other 2-oxo acids, has been observed in rats with streptozotocin-induced diabetes, suggesting a potential link to impaired energy production in diabetic conditions.
Q2: How is 2-oxoadipic acid connected to respiratory chain complex I deficiency?
A: A study identified a potential link between 2-oxoadipic acid and respiratory chain complex I deficiency. Researchers observed a notable and persistent increase in the urinary excretion of 2-oxoglutaric acid and 2-oxoadipic acid in a patient diagnosed with isolated complex I deficiency. This finding suggests that the significant and consistent elevation of these metabolites in urine could be a supplementary biochemical indicator of this specific enzyme deficiency.
Q3: What enzymes are involved in the metabolism of 2-oxoadipic acid?
A3: Several enzymes are involved in the metabolic pathways of 2-oxoadipic acid. These include:
- Dehydrogenase E1 and transketolase domain containing 1 (DHTKD1): This enzyme is part of the 2-oxoadipic acid dehydrogenase complex (OADHc) and plays a role in the lysine degradation pathway.
- 2-oxoglutarate dehydrogenase (OGDH): While primarily involved in the citric acid cycle, this enzyme can also utilize 2-oxoadipic acid as a substrate.
- Keto-deoxy-D-galactarate (KDG) dehydratase: This enzyme catalyzes the decarboxylation of KDG to produce α-ketoglutaric semialdehyde (α-KGSA) and carbon dioxide, with 2-oxoadipic acid serving as a substrate analog.
Q4: How is 2-oxoadipic acid utilized in fermentation processes?
A: 2-Oxoadipic acid can be converted into lysine by Saccharomyces cerevisiae under specific fermentation conditions. This process, conducted in aerated and agitated fermentors, can yield a yeast product containing approximately 16% hot water-extractable lysine. Factors such as aeration, the concentration of 2-oxoadipic acid added, and the timing of its addition significantly influence both the lysine content and the conversion efficiency.
Q5: What are the analytical methods used to detect and quantify 2-oxoadipic acid?
A5: Several analytical methods have been employed to detect and measure 2-oxoadipic acid, particularly in biological samples like urine. These methods include:
- High-Performance Liquid Chromatography (HPLC) with Pre-Chemical Derivatization and Fluorescence Detection: This technique involves reacting 2-oxoadipic acid with 1,2-diamino-4,5-methylenebenzene under acidic conditions, creating a fluorescent derivative that can be separated and quantified using HPLC with fluorescence detection. This method offers high sensitivity, making it suitable for analyzing 2-oxoadipic acid levels in human and animal urine.
- Gas chromatography-mass spectrometry (GC-MS): This technique is used to identify and quantify various small-molecule organic compounds, including 2-oxoadipic acid, in complex mixtures.
- Ultrahigh-performance liquid chromatography connected with quadrupole time-of-flight mass spectrometry (UHPLC-MS): This method offers high sensitivity and resolution for analyzing complex biological samples and identifying differential metabolites, including 2-oxoadipic acid.
Q6: Can 2-oxoadipic acid be used as a biomarker?
A6: There is growing evidence suggesting that 2-oxoadipic acid may serve as a potential biomarker for various conditions.
- B-group vitamin status: Administration of B-group vitamins in young Japanese women led to a decrease in urinary 2-oxoadipic acid levels, suggesting a relationship between this metabolite and B-group vitamin status. This finding indicates that 2-oxoadipic acid could be a useful, functional biomarker for assessing B-group vitamin levels.
- Radiosensitivity: Urinary metabolomic profiling of Atm-deficient mice, a model for radiosensitivity, revealed significant alterations in 2-oxoadipic acid levels after exposure to ionizing radiation. This suggests that 2-oxoadipic acid, along with other metabolites, could be used to identify individuals with heightened radiosensitivity, potentially leading to personalized medical treatment plans.
Q7: How is 2-oxoadipic acid related to the gut microbiome?
A: Research indicates that dietary fiber influences the composition and metabolic activity of the gut microbiome, particularly in the cecum, leading to alterations in 2-oxoadipic acid levels. A study on pigs found that high dietary fiber intake resulted in increased concentrations of 2-oxoadipic acid and other metabolites in the cecum. These findings suggest a complex interplay between dietary fiber, gut microbial composition, and host metabolism, with 2-oxoadipic acid potentially serving as a mediator or indicator of these interactions.
Q8: How is 2-oxoadipic acid relevant to the study of PCOS?
A: Research suggests a potential link between 2-oxoadipic acid and polycystic ovary syndrome (PCOS). In a study involving women undergoing in vitro fertilization-embryo transfer (IVF-ET) due to infertility, metabolomic analysis of follicular fluid revealed that 2-oxoadipic acid was significantly elevated in patients with PCOS compared to non-PCOS individuals. This difference in metabolite levels suggests that alterations in 2-oxoadipic acid metabolism might be associated with the pathogenesis of PCOS or could be a consequence of the metabolic disturbances commonly observed in this condition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)
![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)


![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)








